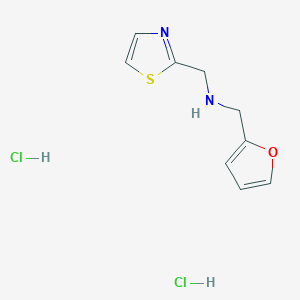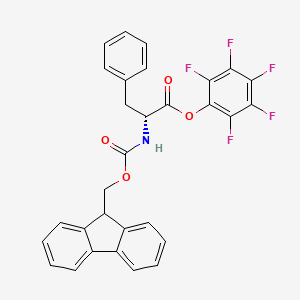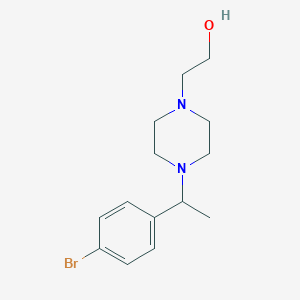![molecular formula C15H15ClFN5O B1442774 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1354550-87-0](/img/structure/B1442774.png)
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Übersicht
Beschreibung
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a useful research compound. Its molecular formula is C15H15ClFN5O and its molecular weight is 335.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
-
Cancer Treatment
- Field : Pharmaceuticals
- Application : The 1,3,4-oxadiazole scaffold is used in the development of drugs for cancer treatment .
- Method : Structural modifications are made to the 1,3,4-oxadiazole scaffold to ensure high cytotoxicity towards malignant cells . These modifications have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins .
- Results : The activity of different 1,3,4-oxadiazole conjugates were tested on different cell lines of various types of cancer . It is demonstrated that 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
-
Pharmacological Applications
- Field : Medicinal Chemistry
- Application : Diazine alkaloids (pyridazine, pyrimidine and pyrazine) are used in a wide range of pharmacological applications .
- Method : Diazines are synthesized and used as mono-systems, fused or annulated in pharmaceutical, agrochemical or materials .
- Results : Diazines are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
-
Antimicrobial Applications
- Field : Medicinal Chemistry
- Application : Diazines are reported to exhibit antimicrobial activities .
- Method : Diazines are synthesized and used as mono-systems, fused or annulated in pharmaceutical, agrochemical or materials .
- Results : Diazines have shown antimicrobial activities against a variety of pathogens .
-
Anticonvulsant Applications
-
Anti-Inflammatory Applications
- Field : Immunology
- Application : Diazines are reported to exhibit anti-inflammatory activities .
- Method : Diazines are synthesized and used as mono-systems, fused or annulated in pharmaceutical, agrochemical or materials .
- Results : Diazines have shown anti-inflammatory activities in various in vitro and in vivo models .
-
Antihypertensive Applications
- Field : Cardiology
- Application : Diazines are reported to exhibit antihypertensive activities .
- Method : Diazines are synthesized and used as mono-systems, fused or annulated in pharmaceutical, agrochemical or materials .
- Results : Diazines have shown antihypertensive activities in various in vitro and in vivo models .
-
Enzyme Inhibition
- Field : Biochemistry
- Application : The 1,3,4-oxadiazole scaffold is used in the development of enzyme inhibitors .
- Method : Structural modifications are made to the 1,3,4-oxadiazole scaffold to ensure high activity towards various enzymes . These modifications have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins .
- Results : It is demonstrated that 1,3,4-oxadiazole hybridization with other pharmacophores have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cell proliferation .
-
Antiallergic Applications
- Field : Immunology
- Application : Diazines are reported to exhibit antiallergic activities .
- Method : Diazines are synthesized and used as mono-systems, fused or annulated in pharmaceutical, agrochemical or materials .
- Results : Diazines have shown antiallergic activities in various in vitro and in vivo models .
-
Antileishmanial Applications
- Field : Parasitology
- Application : Diazines are reported to exhibit antileishmanial activities .
- Method : Diazines are synthesized and used as mono-systems, fused or annulated in pharmaceutical, agrochemical or materials .
- Results : Diazines have shown antileishmanial activities in various in vitro and in vivo models .
-
Antituberculostatic Applications
- Field : Infectious Diseases
- Application : Diazines are reported to exhibit antituberculostatic activities .
- Method : Diazines are synthesized and used as mono-systems, fused or annulated in pharmaceutical, agrochemical or materials .
- Results : Diazines have shown antituberculostatic activities in various in vitro and in vivo models .
-
Diuretic and Potassium-Sparing Applications
- Field : Nephrology
- Application : Diazines are reported to exhibit diuretic and potassium-sparing activities .
- Method : Diazines are synthesized and used as mono-systems, fused or annulated in pharmaceutical, agrochemical or materials .
- Results : Diazines have shown diuretic and potassium-sparing activities in various in vitro and in vivo models .
-
Antiaggressive Applications
- Field : Psychiatry
- Application : Diazines are reported to exhibit antiaggressive activities .
- Method : Diazines are synthesized and used as mono-systems, fused or annulated in pharmaceutical, agrochemical or materials .
- Results : Diazines have shown antiaggressive activities in various in vitro and in vivo models .
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O.ClH/c1-21-12-5-6-17-8-11(12)13(19-21)15-18-14(20-22-15)9-3-2-4-10(16)7-9;/h2-4,7,17H,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXJSLJUBXJBDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)C4=CC(=CC=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Azabicyclo[3.3.1]non-9-yloxy](/img/structure/B1442692.png)
![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1442693.png)
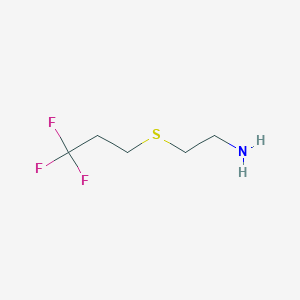

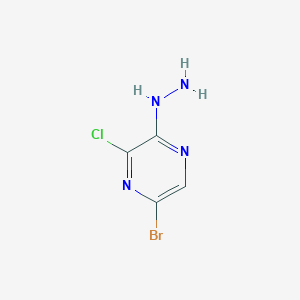
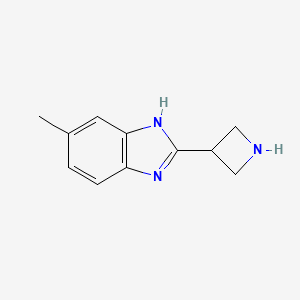
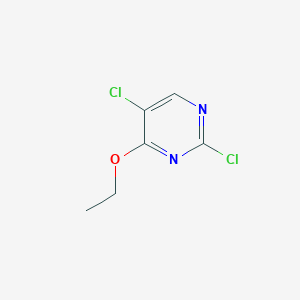
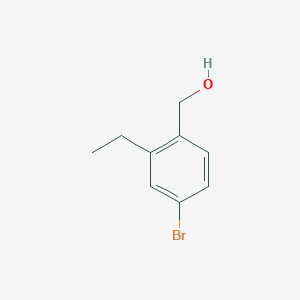
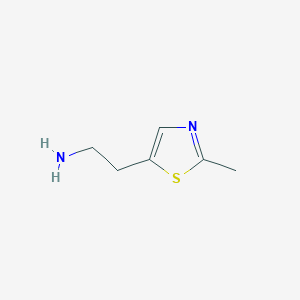
![5-[6-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline](/img/structure/B1442708.png)
